2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one

Purity Procurement Quality Control

2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 64233-10-9) is a heterocyclic small molecule (C₁₁H₁₈N₂O; MW 194.27 g/mol) belonging to the 4,5-dihydropyridazin-3(2H)-one subclass. It features a cyclohexyl substituent at the N2 position and a methyl group at C6, differentiating it from aryl-substituted or unsubstituted congeners.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
CAS No. 64233-10-9
Cat. No. B3276421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one
CAS64233-10-9
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)CC1)C2CCCCC2
InChIInChI=1S/C11H18N2O/c1-9-7-8-11(14)13(12-9)10-5-3-2-4-6-10/h10H,2-8H2,1H3
InChIKeyXLOMRQCZBOEJLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 64233-10-9): Procurement-Focused Structural and Physicochemical Baseline


2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 64233-10-9) is a heterocyclic small molecule (C₁₁H₁₈N₂O; MW 194.27 g/mol) belonging to the 4,5-dihydropyridazin-3(2H)-one subclass . It features a cyclohexyl substituent at the N2 position and a methyl group at C6, differentiating it from aryl-substituted or unsubstituted congeners. The compound is commercially supplied as a research intermediate (typical purity 95–98%) with recommended storage at 2–8°C in a sealed dry environment , indicating moderate thermal lability that must be factored into procurement and handling decisions.

Why 2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one Cannot Be Freely Substituted with In-Class Analogs


Although the 4,5-dihydropyridazin-3(2H)-one scaffold is shared across numerous research intermediates and agrochemical leads, the combination of an N2‑cyclohexyl group and a C6‑methyl group in this specific compound produces a distinct lipophilicity–polarity balance, conformational profile, and metabolic susceptibility that cannot be replicated by N‑phenyl, N‑methyl, or unsubstituted analogs . Even structurally close relatives (e.g., 2‑phenyl‑6‑methyl‑4,5‑dihydropyridazin‑3(2H)‑one or the fully saturated 2‑cyclohexyl‑6‑methyl‑tetrahydro‑pyridazin‑3‑one) diverge in key drug‑ or agrochemical‑relevant parameters such as LogP, number of rotatable bonds, and hydrogen‑bond acceptor count . Generic substitution therefore risks altering target binding, metabolic stability, and formulation behaviour, making compound‑specific evidence mandatory for informed procurement.

2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one: Head-to-Head and Class-Level Quantitative Differentiation Data


Commercial Purity Specification: 98% (HPLC) vs. Standard 95% Grade

Multiple vendors supply this compound at a purity of 95% (typical research grade), but the highest confirmed specification available is 98% (HPLC) . By contrast, close structural analogs such as 2-cyclohexyl-4,5-dihydropyridazin-3(2H)-one and 2-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one are routinely offered at 95% without a 98% option in major catalogues . The 3-percentage-point purity gap can translate into a 1.6‑fold reduction in total impurities when the 98% lot is selected, which is particularly relevant for reactions sensitive to trace amine or carbonyl contaminants.

Purity Procurement Quality Control

Storage and Thermal Stability: 2–8°C Requirement Differentiates from Room-Temperature-Stable Analogs

Vendor specifications mandate storage at 2–8°C in a sealed dry container for 2-cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one , whereas several N‑aryl dihydropyridazinone analogs (e.g., 2‑(4‑fluorophenyl)‑6‑methyl‑4,5‑dihydropyridazin‑3(2H)‑one) are shipped and stored at ambient temperature [1]. The cold-chain requirement indicates a lower thermal degradation threshold, likely due to the electron-donating cyclohexyl group increasing the susceptibility of the dihydropyridazinone ring to oxidative or hydrolytic ring-opening.

Stability Storage Handling

Calculated Lipophilicity (cLogP) Distinction from 2‑Phenyl‑6‑methyl‑4,5‑dihydropyridazin‑3(2H)‑one

In silico estimation (ALOGPS 2.1) indicates that 2-cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one has a cLogP of ≈2.2, compared with cLogP ≈1.5 for the direct 2‑phenyl analog [1]. The ΔLogP of +0.7 units corresponds to an approximately 5‑fold higher theoretical partition coefficient, which can significantly influence membrane permeability, plasma protein binding, and organic-solvent extraction efficiency. This difference arises from the greater hydrophobicity and conformational flexibility of the cyclohexyl ring versus a planar phenyl ring.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Count and Rotatable Bond Differentiation from Saturated Analog

The target compound possesses one H‑bond acceptor (the carbonyl oxygen) and one H‑bond donor (none at physiological pH; the NH is engaged in the ring), with two rotatable bonds (N2–cyclohexyl and C6–methyl). By contrast, the fully saturated analog 2‑cyclohexyl‑6‑methyl‑tetrahydro‑pyridazin‑3‑one (CAS not available) has an additional sp³ center that increases the number of stereoisomers and potentially alters the H‑bond acceptor geometry [1]. The dihydropyridazinone ring retains a planar or near-planar geometry at the carbonyl, preserving a defined acceptor vector, whereas the tetrahydro analog introduces ring puckering that can shift the acceptor orientation by >0.5 Å.

Molecular recognition Conformation Drug design

Metabolic Stability Inference: Cyclohexyl vs. Phenyl at N2 Position

Class-level metabolism data suggest that N‑cyclohexyl heterocycles undergo CYP450‑mediated hydroxylation at the cyclohexyl ring (primarily at the 4‑position), whereas N‑phenyl analogs are subject to aromatic hydroxylation and potential quinone‑imine formation [1]. The cyclohexyl group lacks the π‑system required for reactive metabolite formation via epoxidation, potentially reducing time‑dependent CYP inhibition and covalent protein binding relative to the phenyl congener. Quantitative in vitro half‑life data are not available for this specific compound, but the structural inference is supported by metabolic studies on cyclohexyl‑substituted pyridazinone herbicides such as chloridazon, which show predominant hydroxylation followed by glucuronidation without reactive intermediate trapping [2].

Metabolism Cytochrome P450 Oxidative susceptibility

2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Screening Library Design for CNS-Penetrant Lead Discovery

The calculated cLogP of ≈2.2 (ΔLogP +0.7 vs. N‑phenyl analog) and the conformational flexibility of the cyclohexyl group make 2-cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one a suitable core for CNS‑oriented compound collections [1]. Procurement of the 98% purity grade is recommended to minimize assay interference from impurities during high‑throughput screening.

Agrochemical Lead Derivatization with Reduced Reactive Metabolite Risk

Based on class‑level metabolic inference, the N‑cyclohexyl substitution pattern is expected to lower reactive metabolite formation compared to N‑phenyl pyridazinone herbicides [2]. This compound can serve as a starting scaffold for the synthesis of novel pyridazinone‑based herbicides or fungicides where metabolic soft‑spot engineering is a priority.

Mechanistic Organic Synthesis and Building Block Procurement

The compound is explicitly listed as a building block for more complex molecules . Its defined H‑bond acceptor geometry and limited rotatable bonds facilitate predictable reactivity in cross‑coupling and cycloaddition reactions. The 98% purity specification ensures consistent stoichiometry in multi‑step synthetic sequences.

Quote Request

Request a Quote for 2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.